molecular formula C104H128N20O44S B6297812 FITC-eAhx-Pro-Glu-Glu-Phe-Glu-Gly-Ala-Gly-Asp-Gly-Glu-Pro-Pro-Glu-Asp-Asp-Asp-Ser-OH CAS No. 2022956-64-3

FITC-eAhx-Pro-Glu-Glu-Phe-Glu-Gly-Ala-Gly-Asp-Gly-Glu-Pro-Pro-Glu-Asp-Asp-Asp-Ser-OH

Cat. No. B6297812
CAS RN: 2022956-64-3
M. Wt: 2394.3 g/mol
InChI Key: NDOHKHHWWVDRMH-AWRIMOMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “FITC-eAhx-Pro-Glu-Glu-Phe-Glu-Gly-Ala-Gly-Asp-Gly-Glu-Pro-Pro-Glu-Asp-Asp-Asp-Ser-OH” is a synthetic peptide with a sequence of 23 amino acids . The peptide is a fluorescent analog of the HHV-2 Envelope Glycoprotein G (561-578) .


Physical And Chemical Properties Analysis

The peptide has a molecular weight of 2394.33 g/mol and a chemical formula of C104H128N20O44S . It should be stored at temperatures below -15°C .

Scientific Research Applications

Fluorescent Analog of HHV-2 Envelope Glycoprotein G (561-578)

This compound is a fluorescent analog of HHV-2 Envelope Glycoprotein G (561-578). It is synthetically produced and has a molecular weight of 2394.33 . It is used in research to study the properties and functions of the HHV-2 Envelope Glycoprotein G .

Cell-Type Selective Gene Delivery

Receptor-targeted lentiviral vectors (LVs) can be an effective tool for selective transfer of genes into distinct cell types of choice . The compound could potentially be used in this context to enhance the efficiency and selectivity of gene delivery .

Membrane Receptor for Glycoproteins

The compound could be used in research to study the properties of membrane receptors for glycoproteins . This could provide insights into the interactions between glycoproteins and their receptors, and how these interactions influence cellular functions .

Biomedical Applications

Peptide-based hydrogels, which could potentially be created using this compound, are considered in the biomedical domain as injectable hydrogels, or as an extracellular culture matrix to support cell culture .

Antioxidant Activity

The compound could potentially exhibit antioxidant activity. The antioxidant activity of protein hydrolysates or peptides have been ascribed to their ability to scavenge free radicals, to act as metal-ion chelator, oxygen quencher or hydrogen donor and to inhibit lipid oxidation .

Salty Peptides

The compound could potentially be used in the production of salty peptides. These peptides are used in food science and technology to enhance the flavor of food products .

Mechanism of Action

Target of Action

The primary target of the compound FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is the Herpes Simplex Virus type 2 (HSV-2) . This compound is a segment of the HHV-2 Envelope Glycoprotein G encompassing amino acids 561 to 578 . This region is an immunodominant part of glycoprotein G (gG-2) and exhibits reactivity with all HSV-2 sera .

Mode of Action

The compound FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is a fluorescein isothiocyanate (FITC)-labeled segment of the HHV-2 Envelope Glycoprotein G The FITC label allows for the visualization of the compound’s interaction with its targets

Biochemical Pathways

It is known that the compound is reactive with all hsv-2 sera , suggesting that it may play a role in the immune response to HSV-2

Result of Action

Its reactivity with all hsv-2 sera suggests that it may play a role in the immune response to hsv-2

Action Environment

The efficacy and stability of FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) may be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules or ions in the solution. The compound is recommended to be stored at temperatures below -15°C .

properties

IUPAC Name

(4S)-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[2-[[(2S)-4-carboxy-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H128N20O44S/c1-49(87(150)106-46-76(130)112-64(41-83(142)143)89(152)108-47-75(129)111-62(27-32-82(140)141)99(162)124-36-10-15-71(124)100(163)123-35-9-14-70(123)98(161)116-61(26-31-81(138)139)92(155)118-65(42-84(144)145)94(157)119-66(43-85(146)147)95(158)120-67(44-86(148)149)96(159)121-68(48-125)101(164)165)109-74(128)45-107-88(151)58(23-28-78(132)133)113-93(156)63(37-50-11-4-2-5-12-50)117-91(154)59(24-29-79(134)135)114-90(153)60(25-30-80(136)137)115-97(160)69-13-8-34-122(69)77(131)16-6-3-7-33-105-103(169)110-51-17-20-55-54(38-51)102(166)168-104(55)56-21-18-52(126)39-72(56)167-73-40-53(127)19-22-57(73)104/h2,4-5,11-12,17-22,38-40,49,58-71,125-127H,3,6-10,13-16,23-37,41-48H2,1H3,(H,106,150)(H,107,151)(H,108,152)(H,109,128)(H,111,129)(H,112,130)(H,113,156)(H,114,153)(H,115,160)(H,116,161)(H,117,154)(H,118,155)(H,119,157)(H,120,158)(H,121,159)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,164,165)(H2,105,110,169)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOHKHHWWVDRMH-AWRIMOMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H128N20O44S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578)

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